Cas no 1351399-06-8 ((4-{4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-ylmethyl}phenyl)amine)

(4-{4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-ylmethyl}phenyl)amine structure
1351399-06-8 structure
Product name:(4-{4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-ylmethyl}phenyl)amine
CAS No:1351399-06-8
MF:C18H15N5O
Molecular Weight:317.344602823257
CID:5045067

(4-{4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-ylmethyl}phenyl)amine 化学的及び物理的性質

名前と識別子

    • 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline
    • (4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}phenyl)amine
    • BBL007395
    • HTS000903
    • STL145035
    • H6741
    • 4-[[4-(3-phenyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]methyl]aniline
    • (4-{4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-ylmethyl}phenyl)amine
    • インチ: 1S/C18H15N5O/c19-15-8-6-13(7-9-15)10-23-11-16(20-12-23)18-21-17(22-24-18)14-4-2-1-3-5-14/h1-9,11-12H,10,19H2
    • InChIKey: MUEVDRLZGNBRRU-UHFFFAOYSA-N
    • SMILES: O1C(C2=CN(C=N2)CC2C=CC(=CC=2)N)=NC(C2C=CC=CC=2)=N1

計算された属性

  • 精确分子量: 317.12766012 g/mol
  • 同位素质量: 317.12766012 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 395
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 82.8
  • 分子量: 317.3

(4-{4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-ylmethyl}phenyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
BS-5705-50MG
(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}phenyl)amine
1351399-06-8 >90%
50mg
£102.00 2025-02-08
Key Organics Ltd
BS-5705-1MG
(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}phenyl)amine
1351399-06-8 >90%
1mg
£37.00 2025-02-08
TRC
P229065-5mg
(4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}phenyl)amine
1351399-06-8
5mg
$ 110.00 2022-06-03
TRC
P229065-25mg
(4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}phenyl)amine
1351399-06-8
25mg
$ 365.00 2022-06-03
Key Organics Ltd
BS-5705-5MG
(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}phenyl)amine
1351399-06-8 >90%
5mg
£46.00 2025-02-08
TRC
P229065-10mg
(4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}phenyl)amine
1351399-06-8
10mg
$ 185.00 2022-06-03
Key Organics Ltd
BS-5705-100MG
(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}phenyl)amine
1351399-06-8 >90%
100mg
£146.00 2025-02-08
Key Organics Ltd
BS-5705-10MG
(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}phenyl)amine
1351399-06-8 >90%
10mg
£63.00 2025-02-08
Key Organics Ltd
BS-5705-20MG
(4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}phenyl)amine
1351399-06-8 >90%
20mg
£76.00 2023-04-18

(4-{4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-ylmethyl}phenyl)amine 関連文献

(4-{4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-ylmethyl}phenyl)amineに関する追加情報

Introduction to (4-{4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-ylmethyl}phenyl)amine and CAS No 1351399-06-8

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, (4-{4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-ylmethyl}phenyl)amine, identified by the CAS number 1351399-06-8, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound belongs to a class of heterocyclic amines that exhibit a wide range of biological activities, making it a subject of intense research interest.

The molecular structure of (4-{4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-ylmethyl}phenyl)amine features a complex arrangement of rings and functional groups. The presence of both phenyl and imidazole moieties contributes to its versatility in interacting with biological targets. Specifically, the 1,2,4-oxadiazole ring is known for its ability to modulate enzyme activity and receptor binding, which has been leveraged in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on identifying new scaffolds that can enhance drug efficacy and reduce side effects. The compound (4-{4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-ylmethyl}phenyl)amine has been investigated for its potential role in addressing various therapeutic challenges. Its dual functionality allows it to engage with multiple biological pathways simultaneously, which is a key factor in the design of multi-target drugs.

One of the most compelling aspects of this compound is its interaction with protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling and are often implicated in diseases such as cancer. By modulating the activity of these kinases, (4-{4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-ylmethyl}phenyl)amine has shown promise in preclinical studies as a potential lead compound for kinase inhibitors. The structural features of this molecule enable it to bind to the active site of kinases with high affinity, thereby inhibiting their function.

The synthesis of (4-{4-(3-phenoxy)-1H-imidazol-l-methyl}phenylenamin) involves multiple steps that require precise control over reaction conditions. The use of advanced synthetic techniques has allowed researchers to optimize the yield and purity of this compound. Additionally, computational methods such as molecular modeling have been employed to predict the binding interactions between this compound and its target proteins. These approaches have significantly accelerated the drug discovery process.

Epidemiological studies have suggested that compounds with similar structural motifs may have therapeutic benefits in treating neurological disorders. The ability of (4-{4-(3-phenoxy)-lH-imidazol-l-methyl}phenylenamin) to cross the blood-brain barrier has been a focus of recent research. By doing so, it can potentially reach central nervous system targets without being metabolized prematurely. This property makes it an attractive candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of (4-{4-(3-phenoxy)-lH-imidazol-l-methyl}phenylenamin) are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted is crucial for determining its clinical efficacy and safety profile. Preliminary studies have indicated that this compound exhibits favorable pharmacokinetic characteristics, which could translate into improved patient outcomes if developed into a drug.

The development of novel drug candidates often involves collaboration between academic researchers and pharmaceutical companies. The compound (4-{4-(3-phenoxy)-lH-imidazol-l-methyl}phenylenamin) has been licensed by several biotechnology firms for further development and clinical testing. These partnerships have facilitated rapid progress from laboratory research to market-ready products.

In conclusion, (4-{4-(3-phenoxy)-lH-imidazol-l-methyl}phenylenamin) represents an exciting advancement in medicinal chemistry due to its unique structure and potential therapeutic applications. Its ability to interact with multiple biological targets makes it a promising candidate for developing new treatments for various diseases. As research continues to uncover more about its properties and mechanisms of action, this compound is poised to make significant contributions to human health.

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